(R)-2,3-Diaminopropanoic acid (R)-2,3-Diaminopropanoic acid 3-amino-D-alanine is a 3-aminoalanine that has R configuration. It is a 3-aminoalanine and a D-alanine derivative. It is an enantiomer of a 3-amino-L-alanine. It is a tautomer of a 3-amino-D-alanine zwitterion.
Brand Name: Vulcanchem
CAS No.: 1915-96-4
VCID: VC21201174
InChI: InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1
SMILES: C(C(C(=O)O)N)N
Molecular Formula: C3H8N2O2
Molecular Weight: 104.11 g/mol

(R)-2,3-Diaminopropanoic acid

CAS No.: 1915-96-4

Cat. No.: VC21201174

Molecular Formula: C3H8N2O2

Molecular Weight: 104.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,3-Diaminopropanoic acid - 1915-96-4

Specification

Description 3-amino-D-alanine is a 3-aminoalanine that has R configuration. It is a 3-aminoalanine and a D-alanine derivative. It is an enantiomer of a 3-amino-L-alanine. It is a tautomer of a 3-amino-D-alanine zwitterion.
CAS No. 1915-96-4
Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
IUPAC Name (2R)-2,3-diaminopropanoic acid
Standard InChI InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1
Standard InChI Key PECYZEOJVXMISF-UWTATZPHSA-N
Isomeric SMILES C([C@H](C(=O)O)N)N
SMILES C(C(C(=O)O)N)N
Canonical SMILES C(C(C(=O)O)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator